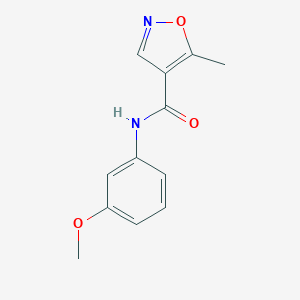
2-Naphthyl 2,6-dichloro-5-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a derivative of nicotinic acid and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one limitation of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several future directions for research involving 2-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of new metal complexes using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its potential as an antitumor agent. Finally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has shown great potential in scientific research. Its unique properties make it an attractive compound for researchers in a variety of fields. Further research is needed to fully understand the potential applications of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its mechanism of action.
Synthesis Methods
The synthesis of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoronicotinic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively used in scientific research due to its unique properties. It has been shown to have antitumor activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand in the synthesis of various metal complexes.
properties
Product Name |
2-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Molecular Formula |
C16H8Cl2FNO2 |
Molecular Weight |
336.1 g/mol |
IUPAC Name |
naphthalen-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-12(8-13(19)15(18)20-14)16(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
XATCDTCDMYNHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)